Complanatoside B
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Overview
Description
Complanatoside B is a flavonoid compound derived from the plant Phyllolobium chinense Fisch. It is known for its potential anti-inflammatory properties and has been the subject of various scientific studies due to its biological activities . The compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups and glycosidic linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Complanatoside B involves several steps, including glycosylation and hydroxylation reactions. The process typically starts with the extraction of the flavonoid aglycone from plant sources, followed by the attachment of sugar moieties through glycosylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound is generally achieved through the extraction of the compound from Phyllolobium chinense Fisch using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Complanatoside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced flavonoid derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with methoxy groups
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include methyl iodide and dimethyl sulfate
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Complanatoside B has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and glycosylation reactions.
Biology: Investigated for its effects on cellular processes, including anti-inflammatory and antioxidant activities.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and other health conditions.
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties .
Mechanism of Action
Complanatoside B exerts its effects through several molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the NF-κB/iNOS signaling pathway, reducing the production of pro-inflammatory mediators such as nitric oxide and cytokines.
Antioxidant Effects: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress
Comparison with Similar Compounds
Complanatoside B is unique among flavonoids due to its specific glycosidic linkages and hydroxylation pattern. Similar compounds include:
Complanatoside A: Another flavonoid from Phyllolobium chinense Fisch with similar anti-inflammatory properties.
Rhamnocitrin: A flavonoid with antioxidant and anti-inflammatory activities, structurally similar to this compound but with different glycosidic linkages
This compound stands out due to its potent biological activities and unique molecular structure, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-7-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-46-14-6-15(37)19-16(7-14)49-26(12-2-4-13(5-3-12)48-30-25(43)23(41)20(38)17(8-34)50-30)27(22(19)40)52-31-28(24(42)21(39)18(9-35)51-31)53-32-29(44)33(45,10-36)11-47-32/h2-7,17-18,20-21,23-25,28-32,34-39,41-45H,8-11H2,1H3/t17-,18-,20-,21-,23+,24+,25-,28-,29+,30-,31+,32+,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXFPUHHUJNTNY-CUCHOISXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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